molecular formula C28H56O3 B14219516 Acetic acid;hexacos-1-en-1-ol CAS No. 825615-89-2

Acetic acid;hexacos-1-en-1-ol

Cat. No.: B14219516
CAS No.: 825615-89-2
M. Wt: 440.7 g/mol
InChI Key: LLOURCGVULHDQA-UHFFFAOYSA-N
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Description

Acetic acid;hexacos-1-en-1-ol is a compound that combines acetic acid and hexacos-1-en-1-ol in a 1:1 ratio Acetic acid is a well-known organic acid with the formula CH₃COOH, commonly found in vinegar Hexacos-1-en-1-ol is a long-chain alcohol with the molecular formula C₂₆H₅₄O

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;hexacos-1-en-1-ol can be achieved through esterification reactions. One common method involves the reaction of acetic acid with hexacos-1-en-1-ol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes. These processes often utilize continuous flow reactors to maintain optimal reaction conditions and maximize yield. The use of heterogeneous catalysts, such as ion-exchange resins, can also enhance the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions

Acetic acid;hexacos-1-en-1-ol can undergo various chemical reactions, including:

    Oxidation: The alcohol group in hexacos-1-en-1-ol can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The ester bond can be reduced to yield the original alcohol and acetic acid.

    Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different esters or amides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like ammonia (NH₃) or primary amines can be used in substitution reactions.

Major Products

    Oxidation: Hexacosanal or hexacosanoic acid.

    Reduction: Hexacos-1-en-1-ol and acetic acid.

    Substitution: Various esters or amides depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals, fragrances, and flavoring agents.

Mechanism of Action

The mechanism of action of acetic acid;hexacos-1-en-1-ol depends on its specific application. In biological systems, it may interact with cellular membranes, enzymes, or receptors, leading to various physiological effects. The molecular targets and pathways involved can vary, but common mechanisms include inhibition of microbial growth, modulation of inflammatory responses, and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Acetic acid: A simple carboxylic acid with widespread use in food preservation and chemical synthesis.

    Hexacosanol: A long-chain alcohol similar to hexacos-1-en-1-ol but without the double bond.

    Hexacosanoic acid: A long-chain fatty acid derived from the oxidation of hexacos-1-en-1-ol.

Uniqueness

Acetic acid;hexacos-1-en-1-ol is unique due to its combination of a short-chain carboxylic acid and a long-chain alcohol. This structure imparts distinct physicochemical properties, such as solubility and reactivity, making it valuable for specific applications that other similar compounds may not fulfill.

Properties

CAS No.

825615-89-2

Molecular Formula

C28H56O3

Molecular Weight

440.7 g/mol

IUPAC Name

acetic acid;hexacos-1-en-1-ol

InChI

InChI=1S/C26H52O.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27;1-2(3)4/h25-27H,2-24H2,1H3;1H3,(H,3,4)

InChI Key

LLOURCGVULHDQA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCCC=CO.CC(=O)O

Origin of Product

United States

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